
1,2,3,4,5,6-Hexamethylbenzene;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexamethylbenzene: is an aromatic hydrocarbon with the molecular formula C₁₂H₁₈ It is a derivative of benzene where all six hydrogen atoms are replaced by methyl groups2,4,6-Trinitrophenol , commonly known as picric acid, is an organic compound with the molecular formula C₆H₃N₃O₇. It is a yellow crystalline solid and is one of the most acidic phenols. It has been historically used in explosives and dyeing due to its highly reactive nitro groups.
Métodos De Preparación
1,2,3,4,5,6-Hexamethylbenzene: can be synthesized through two main methods:
Methylation of Benzene: Benzene reacts with methanol in the presence of a catalyst to form hexamethylbenzene.
Oxidation of Toluene: Toluene undergoes oxidation to form hexamethylbenzene.
2,4,6-Trinitrophenol: is prepared by nitrating phenol. The process involves:
Análisis De Reacciones Químicas
1,2,3,4,5,6-Hexamethylbenzene: undergoes various chemical reactions:
Oxidation: It can be oxidized to mellitic acid.
Substitution: It can participate in electrophilic aromatic substitution reactions.
2,4,6-Trinitrophenol: undergoes several reactions:
Reduction: It can be reduced to form aminophenols.
Substitution: It can react with bases to form picrate salts.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexamethylbenzene: is used in:
Organometallic Chemistry: It acts as a ligand in organometallic compounds.
Aromaticity Studies: It is used to study the properties of aromatic compounds.
2,4,6-Trinitrophenol: has applications in:
Explosives: It is used in the manufacture of explosives.
Dyeing: It is used as a dye and in the production of other dyes.
Medical Applications: It has been used as an antiseptic and in burn treatments.
Mecanismo De Acción
1,2,3,4,5,6-Hexamethylbenzene: exerts its effects through:
Aromaticity: The electron-donating nature of the methyl groups enhances the basicity of the central ring.
Ligand Behavior: It can form complexes with metals in organometallic chemistry.
2,4,6-Trinitrophenol: acts through:
Explosive Properties: The nitro groups make it highly reactive and explosive.
Antiseptic Properties: It disrupts microbial cell walls and proteins.
Comparación Con Compuestos Similares
1,2,3,4,5,6-Hexamethylbenzene: is unique due to its high degree of methylation. Similar compounds include:
Toluene: A single methyl group attached to benzene.
2,4,6-Trinitrophenol: is similar to other nitrophenols but is more explosive. Similar compounds include:
2,4-Dinitrophenol: Less explosive but still highly reactive.
4-Nitrophenol: Used in the synthesis of other chemicals.
Propiedades
Número CAS |
185672-61-1 |
|---|---|
Fórmula molecular |
C30H39N3O7 |
Peso molecular |
553.6 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexamethylbenzene;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C12H18.C6H3N3O7/c2*1-7-8(2)10(4)12(6)11(5)9(7)3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*1-6H3;1-2,10H |
Clave InChI |
UEPOUNJLZTZMPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)C)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)
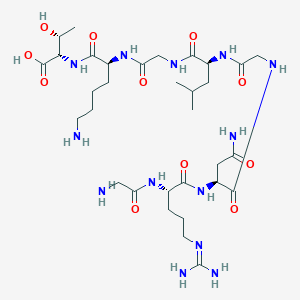
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)
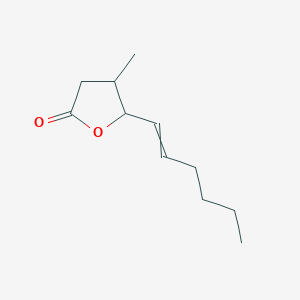
![2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid](/img/structure/B14245540.png)
![1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-](/img/structure/B14245551.png)


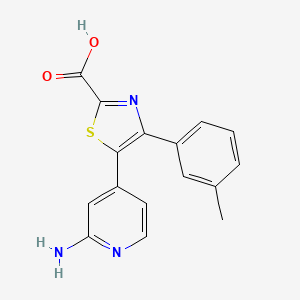
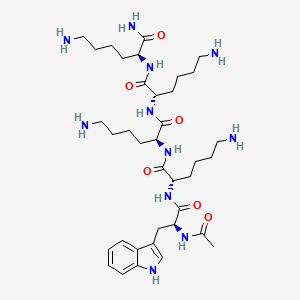
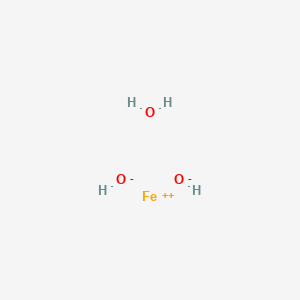
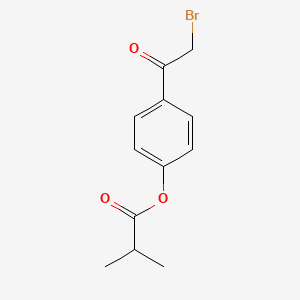
![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
